molecular formula C9H11NO5S B12519559 Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester CAS No. 651749-36-9

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester

Cat. No.: B12519559
CAS No.: 651749-36-9
M. Wt: 245.25 g/mol
InChI Key: WFQJZASDHJELHT-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester is an organic compound with the molecular formula C9H11NO5S This compound is characterized by the presence of a benzoic acid core substituted with a sulfoamino group at the 3-position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(sulfoamino)-, 1-ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3-(sulfoamino)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The sulfoamino group can undergo oxidation to form sulfonic acid derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Hydrolysis: 3-(sulfoamino)benzoic acid and ethanol.

    Oxidation: 3-(sulfoamino)benzenesulfonic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(sulfoamino)-, 1-ethyl ester involves its interaction with specific molecular targets and pathways. The sulfoamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-(sulfoamino)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Benzoic acid, 4-(sulfoamino)-, 1-ethyl ester: Similar structure but with the sulfoamino group at the 4-position.

    Benzoic acid, 3-(sulfonyl)-, 1-ethyl ester: Similar structure but with a sulfonyl group instead of a sulfoamino group.

Uniqueness

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester is unique due to the specific positioning of the sulfoamino group and the ethyl ester group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

651749-36-9

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

(3-ethoxycarbonylphenyl)sulfamic acid

InChI

InChI=1S/C9H11NO5S/c1-2-15-9(11)7-4-3-5-8(6-7)10-16(12,13)14/h3-6,10H,2H2,1H3,(H,12,13,14)

InChI Key

WFQJZASDHJELHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)O

Origin of Product

United States

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